

Application Notes and Protocols for the Oral Administration of PD 0325901

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Compound of Interest

Compound Name: PD 120697

Cat. No.: B1678598

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Disclaimer: The compound "**PD 120697**" as specified in the user request could not be definitively identified in publicly available scientific literature and chemical databases. Therefore, this document has been generated using a well-characterized and structurally distinct compound, PD 0325901, as a representative example of a small molecule inhibitor prepared for oral administration in a research setting. PD 0325901 is a potent and selective MEK inhibitor. The protocols and data presented herein are based on publicly available information for PD 0325901 and are intended for research purposes only.

Introduction

PD 0325901 is a second-generation, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components of the RAS/RAF/MEK/ERK signaling pathway.^{[1][2][3][4]} This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.^[5] PD 0325901 has demonstrated oral bioavailability and has been evaluated in numerous preclinical and clinical studies.^{[1][6][7]} Proper formulation is critical for achieving consistent and effective systemic exposure when administering this compound orally in preclinical models. These application notes provide detailed protocols for the preparation and oral administration of PD 0325901 to rodents for in vivo studies.

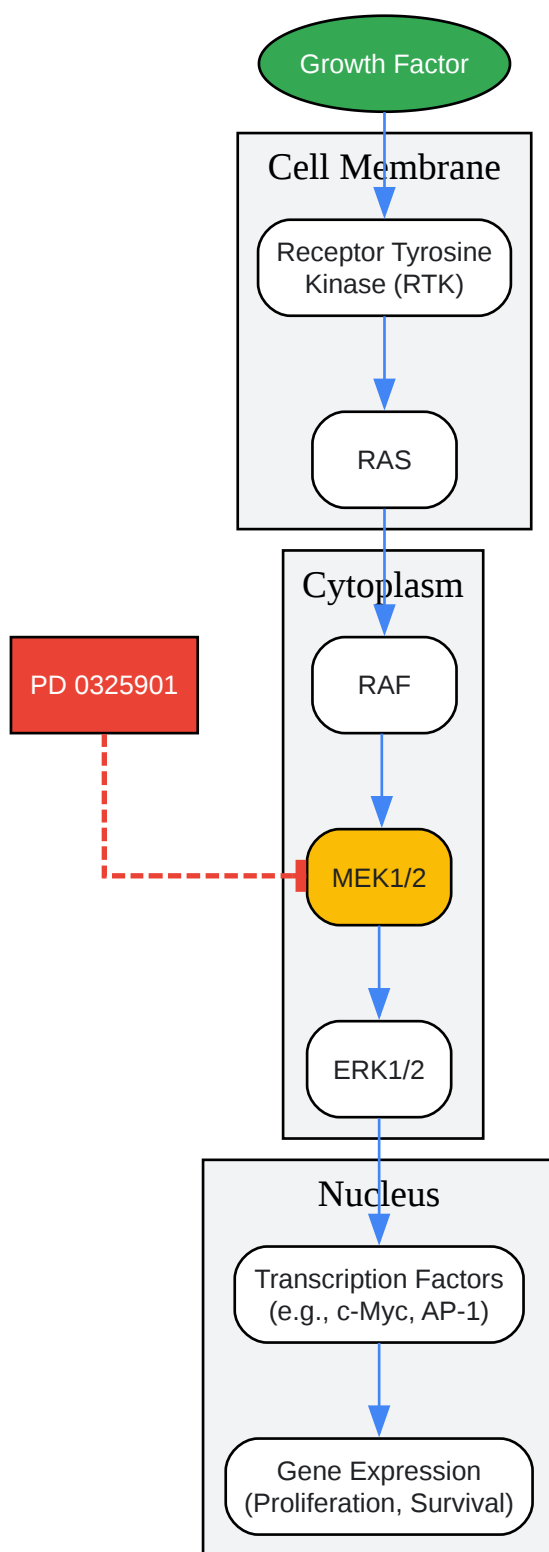
Compound Properties

A thorough understanding of the physicochemical properties of PD 0325901 is essential for its effective formulation. Key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide	[3][8][9]
Molecular Formula	C ₁₆ H ₁₄ F ₃ IN ₂ O ₄	[1][8]
Molecular Weight	482.19 g/mol	[1][8]
Appearance	White to off-white solid	[2]
Solubility	Insoluble in water. Soluble in DMSO (≥25 mM) and Ethanol (≥20 mg/mL).	[1][8][10][11][12]
Mechanism of Action	Selective inhibitor of MEK1 and MEK2	[1][3][4][9]
IC ₅₀	0.33 nM for MEK activity in mouse colon 26 cells	[1][3]

Signaling Pathway

PD 0325901 targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, PD 0325901 prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling.



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RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of PD 0325901.

Experimental Protocols

Preparation of PD 0325901 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of PD 0325901 suitable for oral administration to mice. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is recommended. A commonly used vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 (polysorbate 80).

Materials:

- PD 0325901 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Methylcellulose
- Tween 80 (Polysorbate 80)
- Sterile, deionized water
- Sterile conical tubes (15 mL and 50 mL)
- Magnetic stirrer and stir bar
- Sonicator (optional)
- Calibrated pipettes
- Analytical balance

Procedure:

- Vehicle Preparation (0.5% Methylcellulose, 0.2% Tween 80):
 1. Heat approximately half of the final required volume of sterile deionized water to 60-80°C.
 2. Slowly add the methylcellulose powder while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

3. Once the methylcellulose is dispersed, add the remaining volume of cold (4°C) sterile deionized water and continue stirring until the solution becomes clear and viscous. It may be necessary to stir for several hours at 4°C.
 4. Add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.
 5. Store the vehicle at 4°C.
- PD 0325901 Suspension Preparation (Example for a 10 mg/mL final concentration):
 1. Weigh the required amount of PD 0325901 powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of PD 0325901.
 2. To aid in the initial dispersion, create a stock solution by dissolving the PD 0325901 powder in a minimal amount of DMSO. For 100 mg of powder, start with 0.5-1 mL of DMSO. Ensure the powder is fully dissolved.
 3. In a separate sterile conical tube, add the calculated volume of the prepared vehicle.
 4. While vortexing or stirring the vehicle, slowly add the PD 0325901/DMSO stock solution.
 5. Bring the suspension to the final desired volume with the vehicle.
 6. If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.
 7. Visually inspect the suspension for homogeneity before each use. The suspension should be prepared fresh daily.

Oral Administration via Gavage

This protocol outlines the standard procedure for administering the prepared PD 0325901 suspension to mice via oral gavage.

Materials:

- Prepared PD 0325901 suspension

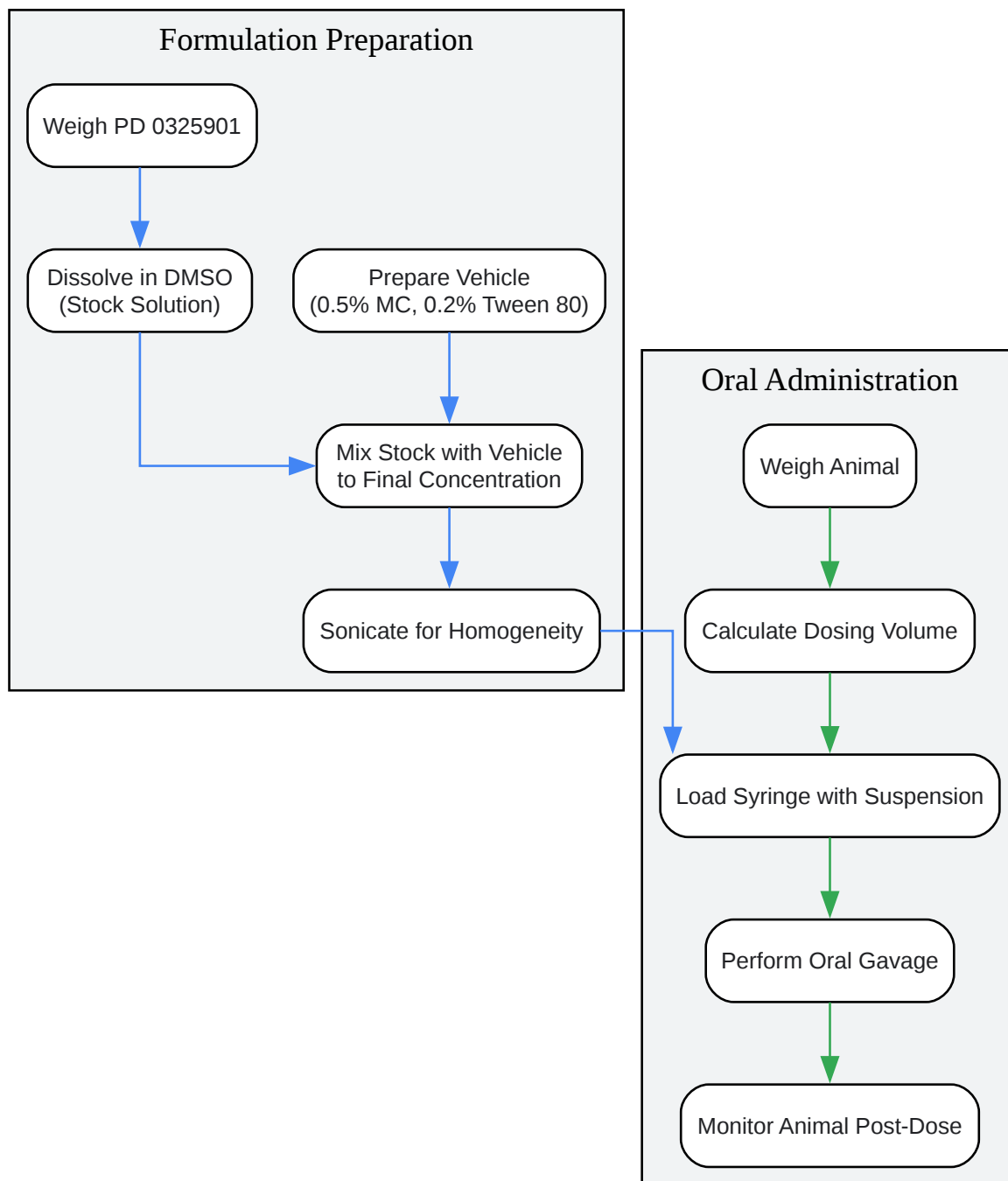
- Appropriately sized gavage needles (e.g., 20-22 gauge, straight or curved, with a ball tip)
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Preparation:
 1. Weigh the mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg body weight.
 2. Properly restrain the mouse to immobilize the head and align the esophagus with the stomach.
- Gavage Needle Measurement:
 1. Measure the appropriate insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. The correct length is from the tip to the incisors.
- Administration:
 1. Draw the calculated volume of the PD 0325901 suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing.
 2. Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Allow the mouse to swallow the needle. Do not force the needle.
 3. Slowly administer the suspension.
 4. Carefully withdraw the needle.
 5. Monitor the animal for at least 15 minutes post-administration for any signs of distress.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for preparing and administering PD 0325901 for an in vivo study.



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Workflow for the preparation and oral administration of PD 0325901.

Preclinical Dosing Summary

The following table summarizes doses of PD 0325901 used in published preclinical studies.

Animal Model	Dose	Vehicle	Outcome	Reference
Mice with Papillary Thyroid Carcinoma Xenografts	20-25 mg/kg/day	Not specified	Tumor growth inhibition	[5]
Mice with Melanoma Xenografts	50 mg/kg/day	Not specified	Impaired tumor growth	[10]
Mice with Neurofibromatosis Type 1	0.5 and 1.5 mg/kg/day	0.5% (w/v) methylcellulose, 0.2% (v/v) polysorbate 80	Neurofibroma shrinkage	
Rats	10, 30, or 100 mg/kg	0.5% hydroxypropylmethyl-cellulose, 0.2% Tween 80	Dose-dependent inhibition of pMAPK	

Note: It is crucial to perform dose-range finding and toxicity studies for each specific animal model and experimental setup. The information provided here is for guidance only.

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